molecular formula C16H26N2O3S B2699504 N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-71-8

N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2699504
CAS No.: 868215-71-8
M. Wt: 326.46
InChI Key: UWJPTIIJIIPTCE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative featuring a thiomorpholine ring substituted with two ethyl groups and two dioxo functionalities. The cyclohexyl group and thiomorpholine core likely influence its lipophilicity, hydrogen-bonding capacity, and metabolic stability .

Properties

IUPAC Name

N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-3-12-15(20)18(16(21)13(4-2)22-12)10-14(19)17-11-8-6-5-7-9-11/h11-13H,3-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJPTIIJIIPTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxothiomorpholine ring and the subsequent attachment of the cyclohexyl and diethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and inferred properties of the target compound with related acetamide derivatives:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Inferred Bioactivity
Target Compound Thiomorpholine 2,6-Diethyl, 3,5-dioxo ~354.5* TLR4 agonism (hypothesized)
1Z105 (C25H26N4O2S) Pyrimido[5,4-b]indole 5-Methyl, 3-phenyl, thio-linked 446.56 TLR4 adjuvant activity
2B182C (C29H28N4O3S) Pyrimido[5,4-b]indole 8-(Furan-2-yl) substitution 512.62 Enhanced TLR4 potency
5h () Hydrazono-acetamide 4-Nitrophenylhydrazono, hydroxycarbamimidoyl ~350.38 Antimicrobial/chelating agent
Orek et al. compound () Triazol-3-ylsulfanyl 4-Pyridyl, p-tolyl ~408.4* Antifungal/antibacterial

*Calculated based on molecular formula.

Key Observations:
  • Thiomorpholine vs.
  • Ethyl vs. Aryl Substituents : The 2,6-diethyl groups in the target compound may increase lipophilicity compared to 1Z105’s phenyl and methyl groups, improving membrane permeability but possibly reducing water solubility .
  • Dioxo Functionalities : The 3,5-dioxo groups in the thiomorpholine ring could enhance hydrogen-bonding interactions with biological targets, akin to the hydroxycarbamimidoyl group in compound 5h () .

Hydrogen Bonding and Crystallography

  • The dioxo groups in the target compound may form robust hydrogen-bonding networks, as described in Etter’s graph set analysis (). This contrasts with the weaker van der Waals interactions seen in purely aliphatic analogs .

Biological Activity

N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H24N2O3S\text{C}_{15}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This compound features a cyclohexyl group attached to a morpholine derivative, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexyl amines with various thiomorpholine derivatives. The general synthetic pathway includes:

  • Formation of Thiomorpholine Derivative : The initial step involves the synthesis of 2,6-diethyl-3,5-dioxothiomorpholine.
  • Acylation : The thiomorpholine derivative is then acylated with acetic anhydride or a similar acylating agent to form the final product.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit broad-spectrum antimicrobial activity . In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria as well as fungi such as Candida albicans .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

This compound has shown promising results in anticancer assays. It selectively inhibits the growth of specific cancer cell lines such as non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cells. For instance:

  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects on HOP62 (NSCLC) and U87MG (CNS) cell lines with IC50 values in the low micromolar range .
  • Mechanism of Action : The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation pathways.

Case Studies

  • Case Study 1 : A study evaluated the efficacy of this compound in combination with existing chemotherapeutics. The results indicated enhanced antitumor activity when used alongside standard treatments in NSCLC models.
  • Case Study 2 : Another investigation focused on its neuroprotective effects in animal models of CNS disorders. Results suggested that the compound could mitigate neuronal damage and improve functional outcomes post-injury.

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